Product packaging for Abacavir 5'-β-D-Glucuronide Sodium Salt(Cat. No.:)

Abacavir 5'-β-D-Glucuronide Sodium Salt

Cat. No.: B1153979
M. Wt: 484.44
Attention: For research use only. Not for human or veterinary use.
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Description

Abacavir 5'-β-D-Glucuronide Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₅N₆NaO₇ and its molecular weight is 484.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₀H₂₅N₆NaO₇

Molecular Weight

484.44

Synonyms

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopenten-1-yl]methyl-β-D-Glucopyranosiduronic Acid Sodium Salt;  Abacavir 5’-Glucuronide Sodium Salt

Origin of Product

United States

Contextualization Within Nucleoside Analog Metabolite Research

Nucleoside analogs are synthetic compounds that mimic natural nucleosides and are a critical component in the treatment of various viral infections and cancers. nih.govnih.gov Their mechanism of action relies on their intracellular conversion to active nucleotide analogs, which can then interfere with the replication of viral or cellular genetic material. youtube.com Abacavir (B1662851), a carbocyclic 2'-deoxyguanosine (B1662781) analog, is a potent inhibitor of HIV-1 reverse transcriptase. nih.govyoutube.com Once administered, abacavir undergoes significant metabolism in the body. The study of its metabolites, such as Abacavir 5'-β-D-Glucuronide, is crucial for a complete understanding of the parent drug's behavior in the body. Research into these metabolites helps to delineate the pathways of drug clearance, identify potential for drug-drug interactions, and understand inter-individual variability in drug response.

Significance of Glucuronide Conjugates in Drug Biotransformation Research

Glucuronidation is a major Phase II metabolic pathway in which a glucuronic acid moiety is attached to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). reactome.orgwikipedia.org This process is arguably the most important pathway for the elimination of many prescribed drugs from the human body. reactome.org The addition of the highly polar glucuronic acid group significantly increases the water solubility of typically lipophilic compounds, facilitating their excretion via urine or bile. wikipedia.orgnih.gov

The resulting glucuronide conjugates are generally inactive and less toxic than the parent compound. rsc.org However, the study of these conjugates is vital as their formation can be the rate-limiting step in a drug's clearance. Furthermore, genetic variations in UGT enzymes can lead to significant differences in drug metabolism among individuals. nih.gov Therefore, understanding the glucuronidation of a drug is fundamental to predicting its pharmacokinetic profile and ensuring its safe and effective use.

Rationale for Comprehensive Investigation of Abacavir 5 β D Glucuronide Sodium Salt

The comprehensive investigation of Abacavir (B1662851) 5'-β-D-Glucuronide Sodium Salt is driven by several key factors. Abacavir is extensively metabolized, with less than 2% of the parent drug being excreted unchanged in the urine. nih.govclinpgx.org The two primary metabolic pathways are oxidation by alcohol dehydrogenase to a carboxylic acid metabolite and glucuronidation by UGTs to form Abacavir 5'-β-D-Glucuronide. nih.govyoutube.com This glucuronide is a major metabolite, accounting for approximately 36% of the administered dose recovered in the urine, making its study essential for a complete mass balance understanding of abacavir. clinpgx.orgasm.org

Furthermore, this metabolite is inactive, meaning it does not contribute to the antiviral effect of abacavir. nih.gov Research has also explored the ratio of Abacavir 5'-β-D-Glucuronide to the parent drug as a potential indicator of abacavir clearance, which could have clinical implications for personalizing therapy.

Overview of Research Objectives and Scope

Elucidation of Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Isoform Involvement in Abacavir Glucuronidation

Glucuronidation is a major Phase II metabolic reaction catalyzed by the Uridine Diphosphate Glucuronosyltransferase (UGT) superfamily of enzymes. researchgate.net This process involves the conjugation of a substrate with glucuronic acid, which increases the molecule's water solubility and facilitates its excretion from the body. researchgate.net For abacavir, this biotransformation is carried out by UGT enzymes located primarily within liver hepatocytes. nih.govclinpgx.org

The conversion of abacavir to its glucuronide metabolite is known to be catalyzed by the UGT family of enzymes. reactome.org However, research indicates that the specific UGT isoform or isoforms responsible for this particular reaction have not been definitively identified. reactome.org The UGT2B7 enzyme is recognized as a key catalyst in the glucuronidation of a wide array of structurally diverse drugs, including other antiretroviral agents like efavirenz (B1671121) and zidovudine (B1683550). nih.govpsu.edu Given its broad substrate specificity, UGT2B7 is considered one of the most clinically important UGT enzymes. aalto.fi While it is a major contributor to the metabolism of many pharmaceuticals, its specific role in abacavir glucuronidation requires further direct investigation. psu.edu

The kinetics of an enzyme-catalyzed reaction, such as the glucuronidation of abacavir, are typically described using the Michaelis-Menten model. aalto.fiyoutube.com This model characterizes the relationship between the substrate concentration and the reaction rate, defined by two key parameters: the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). youtube.com

Vmax is the maximum rate of reaction when the enzyme is fully saturated with the substrate. youtube.com This parameter is directly proportional to the concentration of the enzyme. As with the Km, specific Vmax values for the glucuronidation of abacavir are not available in the cited literature. psu.edu

For illustrative purposes, the table below presents kinetic parameters for the glucuronidation of another antiretroviral drug, efavirenz, which is metabolized by UGT2B7. nih.gov

CompoundUGT IsoformKm (μM)Vmax (pmol/min/mg)
Abacavir Not specifiedNot Available in LiteratureNot Available in Literature
Efavirenz UGT2B721Not Specified
Human Liver Microsomes24Not Specified

Table based on data for Efavirenz from a study on its glucuronidation by UGT2B7. nih.gov Data for Abacavir is not available in the cited sources. psu.edu

The UGT-mediated glucuronidation of abacavir is entirely dependent on the presence of an activated sugar donor, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA). reactome.orgxenotech.com UDPGA serves as the essential cofactor, providing the glucuronic acid moiety that is transferred to the abacavir molecule. xenotech.comnih.gov The reaction involves the conjugation of abacavir with UDP-glucuronate, yielding Abacavir 5'-glucuronide and uridine diphosphate (UDP) as a co-product. reactome.org The availability of UDPGA, which is synthesized in the cell, is therefore a rate-limiting factor for the glucuronidation process. xenotech.com

In Vitro Enzyme Kinetic Characterization of Abacavir Glucuronidation

Mechanistic Studies of Glucuronide Conjugate Formation

The formation of Abacavir 5'-β-D-glucuronide occurs via a well-established biochemical mechanism. The reaction site for glucuronidation is typically an electron-rich, or nucleophilic, heteroatom such as oxygen, nitrogen, or sulfur on the substrate molecule. xenotech.com In the case of abacavir, the target is the primary hydroxyl group at the 5' position of the drug's cyclopentene (B43876) ring. ebi.ac.uk

The mechanism proceeds through a nucleophilic attack from the oxygen atom of abacavir's 5'-hydroxyl group on the anomeric C1 carbon of the glucuronic acid moiety of the UDPGA cofactor. This concerted, single-step reaction is characteristic of a bimolecular nucleophilic substitution (SN2). The UGT enzyme facilitates the proper orientation of both the substrate and the cofactor, activating the hydroxyl group to enhance its nucleophilicity and stabilizing the transition state. The result is the formation of an O-linked glucuronide with an inversion of the stereochemistry at the anomeric carbon, leading to the final product, Abacavir 5'-β-D-glucuronide. xenotech.comebi.ac.uk

Regulation of UGT Expression and Activity in Research Models

The production of UGT enzymes is a tightly controlled process, subject to regulation at multiple levels to respond to exposure to various foreign compounds (xenobiotics) and internal bodily substances (endobiotics). This regulation ensures efficient detoxification while maintaining metabolic homeostasis.

The expression of UGT genes is primarily controlled at the transcriptional level through the action of nuclear receptors, which function as ligand-activated transcription factors. nih.govnih.gov Key receptors involved in regulating UGTs, particularly those in the UGT1A and UGT2B subfamilies which are crucial for drug metabolism, include:

Pregnane X Receptor (PXR): Activated by a wide array of xenobiotics, PXR is a principal regulator of UGT1A gene expression. nih.gov

Constitutive Androstane Receptor (CAR): This receptor is another critical regulator, often activated by drugs like phenobarbital, and induces the expression of several UGTs. nih.govnih.gov

Aryl Hydrocarbon Receptor (AhR): Typically activated by environmental pollutants like polycyclic aromatic hydrocarbons, AhR also plays a role in the induction of specific UGT isoforms, such as UGT1A1. nih.govescholarship.org

These receptors bind to specific response elements in the promoter regions of UGT genes, initiating transcription and leading to increased enzyme production.

Beyond the synthesis of the enzyme (transcription), UGT activity is further refined by post-translational mechanisms. These modifications occur after the UGT protein has been created and are crucial for its proper function and activity level. nih.gov Research has identified several key post-translational regulatory processes:

N-linked Glycosylation: The attachment of sugar moieties is essential for the correct folding, stability, and enzymatic function of UGT proteins within the endoplasmic reticulum. nih.gov

Phosphorylation: The addition of phosphate (B84403) groups can modulate UGT enzyme activity, providing a rapid mechanism for controlling metabolic pathways. nih.gov

MicroRNA (miRNA) Regulation: These small non-coding RNA molecules can bind to the messenger RNA (mRNA) of UGTs, leading to their degradation or preventing their translation into protein, thereby down-regulating enzyme levels. nih.gov

The activity of the UGT enzymes responsible for abacavir glucuronidation can be significantly altered by co-administered drugs, environmental chemicals, and endogenous substances. This modulation, primarily studied in in-vitro systems like human liver microsomes and in animal models, can lead to changes in the rate of Abacavir 5'-β-D-Glucuronide formation.

Xenobiotic Modulators: Several drugs have been identified as inducers of UGT activity, potentially increasing the clearance of abacavir by enhancing its conversion to the glucuronide metabolite. For instance, co-administration of the antibiotic rifampin , a potent activator of PXR, was found to decrease abacavir bioavailability in a study of pediatric patients, an effect attributed to the induction of UGT enzymes. nih.govPhenobarbital , a classic CAR activator, is a well-known inducer of various UGT isoforms in animal models, though its specific impact on abacavir glucuronidation requires further study. nih.govnih.gov Conversely, the antiretroviral drug efavirenz has been shown in vitro to be a potent inhibitor of several UGT isoforms, including UGT1A1, UGT1A4, and UGT1A9, highlighting the potential for drug-drug interactions within HIV therapy regimens. mdpi.com

Notably, the consumption of ethanol has been observed to increase the plasma area under the curve (AUC) of abacavir, shifting its metabolism more towards the glucuronidation pathway. nih.gov

Table 1: Xenobiotic Modulators of Abacavir Glucuronidation Pathway in Research Models

CompoundEffectMechanism/NoteModel SystemReference
RifampinInductionPXR activator; decreased abacavir bioavailability by 36%.Clinical study (children) nih.gov
PhenobarbitalInductionPrototypical CAR activator known to induce UGT enzymes.Animal (bovine, rat) models nih.govnih.gov
EthanolShifted MetabolismIncreases abacavir AUC and shifts metabolism toward glucuronidation.Clinical study nih.gov
EfavirenzInhibition (Potential)Potent inhibitor of UGT1A4 and UGT1A9; moderate inhibitor of UGT1A1.Human Liver Microsomes mdpi.com

Endogenous Modulators: The metabolic environment within the cell also plays a regulatory role. Endogenous compounds can act as allosteric modulators, binding to UGT enzymes at a site other than the active site to either enhance or inhibit their activity. Research has shown that certain endogenous molecules can influence general UGT function, which may be relevant to abacavir metabolism.

Table 2: General Endogenous Modulators of UGT Activity in Research Models

Compound ClassEffectMechanism/NoteReference
Unsaturated Long-Chain Fatty AcidsInhibitionPotent inhibitors of several UGT enzymes including UGT1A3, UGT1A9, and UGT2B7. nih.gov
Fatty Acyl-CoAsActivation/InhibitionConsidered endogenous activators or inhibitors depending on the specific UGT and conditions. researchgate.net
Bile AcidsInhibitionCan act as inhibitors of UGT activity. nih.gov
Adenine NucleotidesInhibitionIdentified as endogenous allosteric inhibitors of UGTs. researchgate.net

Absorption and Distribution Studies of Abacavir 5'-β-D-Glucuronide Sodium Salt (in vitro/animal models)

Specific studies investigating the in vitro permeability and transport mechanisms of this compound using cell monolayers, such as Caco-2 cells, are not readily found in the available scientific literature. Caco-2 cell permeability assays are a standard in vitro method to predict intestinal drug absorption and the involvement of transport proteins. mdpi.comyoutube.comyoutube.com These models are used to understand if a compound is likely to be absorbed orally and if it is a substrate for efflux transporters like P-glycoprotein. mdpi.com

Generally, the process of glucuronidation significantly increases the water solubility and molecular weight of a compound, which typically results in reduced passive membrane permeability. wikipedia.org It is therefore expected that the permeability of Abacavir 5'-β-D-Glucuronide would be considerably lower than that of the parent drug, abacavir.

Table 1: General Characteristics of Caco-2 Permeability Assays

ParameterDescriptionRelevance
Cell Line Human colorectal adenocarcinoma cells (Caco-2)Differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.
Assay Principle Measurement of compound transport across the cell monolayer from an apical (AP) to a basolateral (BL) chamber, and vice versa.Predicts in vivo intestinal permeability and identifies potential for active transport.
Key Metrics Apparent permeability coefficient (Papp)Quantifies the rate of passage of a compound across the cell monolayer.
Efflux Ratio Ratio of BL to AP Papp to AP to BL PappAn efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Without specific experimental data for Abacavir 5'-β-D-Glucuronide, its permeability characteristics remain speculative.

Detailed tissue distribution studies specifically for this compound in animal models are not described in the reviewed literature. Tissue distribution studies are crucial in preclinical research to understand how a substance is distributed throughout the body's tissues and organs. frontiersin.orgfrontiersin.orgtandfonline.com

For the parent drug, abacavir, it is known to distribute into extravascular spaces. nih.gov However, due to the increased polarity and hydrophilicity of the glucuronide metabolite, it is generally expected to have limited distribution into tissues compared to the parent drug and to be largely confined to the systemic circulation before its excretion.

Table 2: General Methodology for Tissue Distribution Studies in Rodents

StepDescription
Animal Model Typically rats or mice.
Administration The test compound is administered, often intravenously or orally.
Sample Collection At various time points, animals are euthanized, and tissues of interest (e.g., liver, kidney, lung, brain) are collected.
Analysis The concentration of the compound and its metabolites in the tissue homogenates is quantified using methods like LC-MS/MS.

In the absence of specific data, the tissue distribution profile of Abacavir 5'-β-D-Glucuronide remains uncharacterized.

Elimination and Excretion Pathways of the Glucuronide Metabolite

The primary route of elimination for Abacavir 5'-β-D-Glucuronide is through the kidneys. nih.govresearchgate.net In humans, studies have shown that a significant portion of the administered abacavir dose is excreted in the urine as this glucuronide metabolite. clinpgx.org This indicates that after its formation in the liver, the metabolite is transported via the bloodstream to the kidneys, where it is filtered and excreted. The specific renal transporters involved in the secretion of Abacavir 5'-β-D-Glucuronide have not been explicitly identified in the available literature. Generally, organic anion transporters (OATs) in the kidneys play a role in the active secretion of many glucuronide conjugates from the blood into the urine.

There is no specific preclinical information available regarding the biliary excretion mechanisms or the potential for enterohepatic recirculation of Abacavir 5'-β-D-Glucuronide. Biliary excretion is a significant elimination pathway for many glucuronidated metabolites, particularly those with higher molecular weights. researchgate.netnih.gov This process involves transport from the hepatocytes into the bile.

Enterohepatic recirculation can occur when a drug or its metabolite is excreted in the bile, enters the intestine, is then reabsorbed back into the bloodstream, and returns to the liver. nih.govwikipedia.orgnih.govyoutube.com This can prolong the presence of the compound in the body. For this to happen with a glucuronide metabolite, it would typically need to be hydrolyzed back to the parent drug by bacterial β-glucuronidases in the gut before reabsorption. nih.govyoutube.com Given that abacavir is primarily eliminated via metabolism and renal excretion of its metabolites, significant enterohepatic recirculation of the glucuronide is not expected to be a major pathway, though specific studies are lacking.

Metabolic Stability and Further Biotransformation of this compound (in vitro)

In vitro studies on the metabolic stability and potential for further biotransformation of Abacavir 5'-β-D-Glucuronide are not documented in the public domain. Metabolic stability assays, typically conducted using liver microsomes or hepatocytes, are used to determine how quickly a compound is metabolized. tandfonline.comnih.govresearchgate.netyoutube.com

Glucuronides are generally considered to be stable, terminal metabolites that are readily excreted. nih.gov However, in some cases, glucuronide conjugates can undergo further metabolic reactions. nih.gov Without specific in vitro data for Abacavir 5'-β-D-Glucuronide, it is presumed to be a stable metabolite that is not subject to significant further biotransformation before its excretion.

Table 3: Common In Vitro Systems for Metabolic Stability Assessment

In Vitro SystemDescriptionPrimary Metabolic Pathways Assessed
Liver Microsomes Subcellular fraction containing cytochrome P450 (CYP) enzymes and UGTs.Phase I (oxidation, reduction) and Phase II (glucuronidation).
Hepatocytes Intact liver cells containing a full complement of metabolic enzymes and cofactors.Phase I and Phase II metabolism, as well as transport processes.
S9 Fraction Supernatant fraction of a tissue homogenate containing both microsomal and cytosolic enzymes.Broad range of Phase I and Phase II reactions.

Pharmacokinetic Modeling and Simulation of Metabolite Disposition (Pre-clinical Data)

The disposition of Abacavir 5'-β-D-Glucuronide, a primary metabolite of the antiretroviral drug abacavir, has been characterized in pre-clinical studies, primarily in monkeys. While detailed pharmacokinetic modeling and simulation studies focusing solely on this metabolite are not extensively published, data from broader pre-clinical investigations of abacavir provide insights into its formation and elimination.

In studies conducted on monkeys, abacavir is significantly metabolized, with a substantial portion being converted to its 5'-glucuronide form. Research has shown that following oral administration of abacavir to monkeys, approximately 32% of the dose is recovered in the urine as the 5'-glucuronide metabolite. nih.gov This indicates that glucuronidation is a major pathway for abacavir's elimination in this pre-clinical species. The formation of this metabolite is catalyzed by the enzyme uridine diphosphate glucuronyl transferase (UGT). nih.gov

A theoretical modeling approach could involve a parent-metabolite model where the formation of Abacavir 5'-β-D-Glucuronide is a direct consequence of the metabolism of abacavir. The parameters of such a model would include the rate of formation of the glucuronide from abacavir and the elimination rate constant of the glucuronide itself.

Table 1: Pre-clinical Urinary Recovery of Abacavir Metabolites in Monkeys

CompoundPercentage of Administered Dose Recovered in Urine
5'-glucuronide32%
5'-carboxylate20%
Unchanged Abacavir~11-13%

Data derived from studies in monkeys. nih.gov

It is important to note that the provided data is based on general pre-clinical studies of abacavir. Comprehensive, publicly accessible studies detailing the specific pharmacokinetic modeling and simulation parameters for Abacavir 5'-β-D-Glucuronide in pre-clinical models remain limited.

Assessment of Direct Pharmacological Activity of this compound

The primary role of Abacavir 5'-β-D-glucuronide is that of a major metabolite in the elimination pathway of the parent drug, abacavir. biosynth.comnih.govclinpgx.org Extensive research has established that this glucuronide conjugate, along with the carboxylate metabolite, is pharmacologically inactive. nih.govnih.govdrugbank.com The antiviral activity of abacavir is dependent on its intracellular conversion to the active metabolite, carbovir (B1146969) triphosphate. nih.govlabmix24.commhmedical.com The formation of Abacavir 5'-β-D-glucuronide occurs in the liver through metabolism by UDP-glucuronosyltransferase (UGT) enzymes and represents a route of detoxification and excretion rather than bioactivation. nih.govclinpgx.orgreactome.org

In vitro studies consistently demonstrate that Abacavir 5'-β-D-glucuronide lacks direct antiviral activity. The therapeutic effect of abacavir stems from its active triphosphate form, carbovir triphosphate, which acts as a competitive inhibitor of HIV reverse transcriptase. nih.govmhmedical.com In contrast, the glucuronide metabolite does not possess this inhibitory capability. nih.govdrugbank.com Its formation is a key step in the metabolic clearance of abacavir from the body. clinpgx.org

Table 1: Comparative In Vitro Activity of Abacavir and its Metabolites

Compound Target Enzyme Activity Reference
Abacavir Intracellular Kinases Prodrug, requires activation nih.govdrugbank.com
Carbovir Triphosphate HIV Reverse Transcriptase Active Inhibitor nih.govlabmix24.commhmedical.com
Abacavir 5'-β-D-Glucuronide HIV Reverse Transcriptase Inactive nih.govdrugbank.com

Given that Abacavir 5'-β-D-glucuronide is considered a pharmacologically inactive metabolite, dedicated studies on its modulation of specific cellular pathways are not a primary area of research. The focus of mechanistic studies remains on the parent drug, abacavir, and its active form, carbovir triphosphate. Research on abacavir itself has shown it can induce the downregulation of telomerase activity in certain cancer cell lines, but this effect is attributed to the parent compound or its active intracellular forms, not the glucuronide metabolite. nih.gov

Metabolite as a Biomarker in Pre-clinical Research and Experimental Models

Abacavir 5'-β-D-glucuronide serves as a crucial biomarker in preclinical and clinical research for evaluating the pharmacokinetics of abacavir. nih.govclinpgx.org Mass balance studies rely on the quantification of abacavir and its major metabolites, including the glucuronide, in urine and feces to understand the routes of elimination. nih.gov Following a single oral dose of radiolabeled abacavir, the glucuronide metabolite accounted for approximately 36% of the dose recovered in the urine, confirming it as a major elimination product. nih.govclinpgx.org

Measuring the levels of this metabolite is essential in pharmacokinetic interaction studies. For example, in a study investigating the interaction between abacavir and ethanol, researchers measured the urinary excretion of abacavir and its glucuronide and carboxylate metabolites. nih.gov The results showed that while the total recovery was unchanged, the proportions of the metabolites were altered in the presence of ethanol, demonstrating the utility of the glucuronide metabolite as a biomarker for assessing changes in the parent drug's metabolism. nih.gov

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is fundamental to isolating Abacavir (B1662851) 5'-β-D-glucuronide from complex biological matrices and quantifying its presence. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high performance liquid chromatography (UHPLC), are the cornerstones of this analytical approach.

UHPLC systems utilize columns with smaller particle sizes (typically under 2 μm) and higher pressures than traditional HPLC, resulting in significantly faster analysis times, improved resolution, and enhanced sensitivity. Several UHPLC methods have been developed for the analysis of abacavir and its metabolites. For instance, a multiplex UHPLC-tandem mass spectrometry (UHPLC-MS/MS) assay was developed for the simultaneous quantification of five nucleoside reverse transcriptase inhibitors (NRTIs), including abacavir and zidovudine (B1683550) glucuronide, in plasma and cerebrospinal fluid (CSF). nih.gov This method offers a rapid 5-minute analysis time, demonstrating the efficiency of UHPLC. nih.gov

The separation is typically achieved on reversed-phase columns, such as a C18, with a gradient elution using a mobile phase consisting of an aqueous component (like water with a formic acid modifier) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govnih.gov The enhanced resolving power of UHPLC is particularly advantageous for separating the polar glucuronide metabolite from the parent drug and other endogenous matrix components. In one method, a BEH Shield RP18 stationary phase was used with a gradient elution of 25 mmol/L formic acid in water and acetonitrile, achieving good separation of multiple antiviral drugs and their metabolites. nih.gov

Table 1: Example UHPLC Method Parameters for Abacavir and Metabolite Analysis

Parameter Condition Source
Column Acquity UPLC HSS T3 C18 nih.gov
Mobile Phase A: Water + 0.1% Formic AcidB: Methanol (B129727) + 0.1% Formic Acid nih.gov
Flow Rate 0.5 mL/min nih.gov
Run Time 5 minutes nih.gov

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

HPLC remains a widely used and robust technique for the quantification of abacavir and its glucuronide metabolite. researchgate.netmanchester.ac.uksussex-research.com These methods are thoroughly validated for parameters such as linearity, precision, accuracy, and recovery to ensure reliable results. sussex-research.comchemrxiv.org

A common approach involves reversed-phase chromatography. For example, a validated HPLC assay for abacavir and its two primary metabolites, the 5'-glucuronide and 5'-carboxylate, was developed for use with human urine and cerebrospinal fluid. researchgate.net This method utilized a reversed-phase column with ultraviolet (UV) detection at 295 nm. researchgate.net Another method for the simultaneous determination of abacavir and zidovudine in various rat tissues employed a C8 column with a mobile phase of acetonitrile and sodium phosphate (B84403) buffer at a pH of 7. chemrxiv.org

The recovery of the analyte from the biological matrix is a critical parameter. In one study, the absolute recovery for abacavir from different biological matrices ranged from 79% to 94%. chemrxiv.org Linearity is typically established over a clinically relevant concentration range, with correlation coefficients (r²) greater than 0.99 being a common acceptance criterion. nih.gov

Table 2: Representative HPLC Method Validation Data for Abacavir

Validation Parameter Result Matrix Source
Linearity Range 0.05 to 50 µg/mL Rat Plasma, Amniotic Fluid, Fetal & Placental Tissues chemrxiv.org
Intra- & Inter-day Precision <10% RSD Rat Tissues chemrxiv.org
Accuracy <10% Error Rat Tissues chemrxiv.org
Extraction Recovery >94.3% Human Plasma nih.gov

| Linearity (r²) | 0.9993 | Human Plasma | nih.gov |

Mass Spectrometry Approaches for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of drug metabolites, offering unparalleled sensitivity and specificity. When coupled with liquid chromatography, it provides a powerful platform for both quantifying known metabolites and identifying unknown ones.

LC-MS/MS is the gold standard for the sensitive and selective quantification of Abacavir 5'-β-D-glucuronide in complex biological matrices like plasma, cells, and tissues. impactfactor.orgresearchgate.net This technique operates by selecting a specific precursor ion (the molecular ion of the analyte) and fragmenting it to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing interferences from the matrix. impactfactor.org

For abacavir and its metabolites, analysis is typically performed using a triple quadrupole mass spectrometer in positive ion mode. impactfactor.orgijrpc.com For instance, a validated LC-MS/MS method for quantifying the active triphosphate metabolite of abacavir (carbovir-TP) utilized the transition m/z 488→152. impactfactor.org While this is for the triphosphate, a similar principle applies to the glucuronide, where its specific mass and fragmentation pattern would be used for detection. The development of these methods requires careful optimization of MS parameters to achieve high sensitivity, often reaching the picogram per milliliter (pg/mL) level. impactfactor.org The high sensitivity of LC-MS/MS allows for the use of small sample volumes, which is particularly beneficial in preclinical research. impactfactor.org

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with an error of less than 5 ppm). This capability is crucial for the structural elucidation of metabolites like Abacavir 5'-β-D-glucuronide. By determining the precise mass of a metabolite, its elemental formula can be confidently proposed, which is a critical first step in identification.

HRMS has been employed to characterize the degradation products of abacavir. researchgate.netnih.gov In these studies, a Q-TOF mass spectrometer was used to acquire HRMS data, which, in conjunction with MS/MS fragmentation data, allowed for the confirmation of the proposed structures of degradation products. researchgate.netnih.gov While these studies focused on degradation products, the same principle applies directly to metabolite identification. The accurate mass of Abacavir 5'-β-D-glucuronide (C₂₀H₂₆N₆O₇, exact mass: 462.1866) can be precisely measured by HRMS, distinguishing it from other potential molecules with the same nominal mass. sussex-research.com This technique is invaluable for confirming the identity of metabolites in research studies without relying solely on the availability of a synthetic standard.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that adds another dimension of separation based on the size, shape, and charge of an ion (its collisional cross-section, or CCS). This gas-phase separation technique, which occurs on a millisecond timescale, can resolve isomers that are indistinguishable by mass spectrometry alone. manchester.ac.uknih.gov

While no specific studies applying IMS-MS to Abacavir 5'-β-D-glucuronide have been identified, the technology holds significant potential for its characterization. Glucuronidation can occur at different sites on a molecule, resulting in isomeric metabolites. IMS-MS has been successfully used to separate and identify glucuronide isomers of other compounds, such as estradiol. This capability would be highly relevant for confirming the site of glucuronidation on the abacavir molecule and separating the 5'-β-D-glucuronide from any other potential glucuronide isomers. Furthermore, IMS can separate a metabolite from its parent drug or from matrix interferences, thereby reducing chemical noise and improving the quality of the resulting MS and MS/MS data. manchester.ac.uk The technique's ability to provide structural information based on an ion's shape makes it a powerful tool for advanced metabolite profiling in drug metabolism research. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Research Standards

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical metabolites like Abacavir 5'-β-D-Glucuronide. For a research standard, NMR provides definitive confirmation of the molecular structure by mapping the chemical environment of magnetically active nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

While specific NMR spectral data for the sodium salt form is not widely published, the principles of analysis are based on the structure of the free acid, Abacavir 5'-β-D-Glucuronide. The process involves dissolving a purified sample of the standard in a suitable deuterated solvent and acquiring the spectra.

¹H NMR: A predicted ¹H NMR spectrum for the parent compound, Abacavir, reveals characteristic signals corresponding to its unique structure. drugbank.com For the glucuronide metabolite, the ¹H NMR spectrum would be expected to show these signals, along with additional distinct peaks corresponding to the protons of the glucuronic acid moiety. Key features would include signals for the anomeric proton of the glucuronide, the protons on the sugar ring, and the protons of the cyclopentene (B43876) ring and cyclopropyl (B3062369) group from the abacavir portion. The coupling patterns and chemical shifts of these protons provide detailed information about their connectivity and stereochemistry.

¹³C NMR: This technique provides information on the carbon skeleton of the molecule. Each unique carbon atom in Abacavir 5'-β-D-Glucuronide would produce a distinct signal, confirming the presence of the purine (B94841) ring, the cyclopropyl group, the cyclopentene ring, and the glucuronic acid moiety.

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons. These experiments are vital for definitively assigning all signals and confirming that the glucuronidation has occurred at the 5'-position of the cyclopentenyl methanol group, thus verifying the identity of the research standard.

Development and Validation of Sample Preparation Strategies for Diverse Biological Research Matrices

The accurate measurement of Abacavir 5'-β-D-Glucuronide in biological matrices is contingent upon an effective sample preparation strategy. The goal is to isolate the analyte from interfering endogenous components, such as proteins, lipids, and salts, which can compromise the analytical results. The choice of method depends on the specific matrix being investigated.

Cell Lysates: In cellular research, quantifying intracellular metabolite concentrations is crucial. Sample preparation typically involves lysing the cells to release their contents. For instance, in studies tracking Abacavir uptake, cells can be lysed using specialized buffers like RIPA buffer. nih.gov For telomerase activity assays in medulloblastoma cells treated with Abacavir, pellets of approximately 1 x 10⁵ cells were suspended in a CHAPS lysis buffer, incubated on ice, and centrifuged to collect the supernatant for analysis. nih.gov This ensures that the analyte is extracted efficiently while minimizing degradation.

Animal Biofluids (Plasma, Urine, CSF):

Plasma: A common challenge with plasma samples is the high protein content. Protein precipitation is a widely used technique. One established method involves methanol precipitation to remove plasma proteins before the sample is injected into an HPLC system. nih.gov

Urine: Urine samples often require less extensive preparation. In a mass balance study of [¹⁴C]Abacavir, where Abacavir 5'-β-D-Glucuronide was a major metabolite, urine samples were analyzed following dilution, demonstrating a more straightforward workflow. nih.govnih.gov

Cerebrospinal Fluid (CSF): Due to its lower protein content compared to plasma, CSF samples can sometimes be analyzed with minimal preparation. In one pharmacokinetic study, CSF samples were injected directly into the HPLC system for analysis. nih.gov

Tissue Homogenates: For studies involving tissue distribution, the tissue must first be homogenized to break down the complex structure and release the analyte. Fecal samples, for example, have been prepared for analysis through extraction with a methanol-water (3:1) solution prior to injection into the HPLC system. nih.gov This organic-aqueous solvent mixture facilitates the extraction of the polar glucuronide metabolite from the complex solid matrix.

The validation of these preparation strategies involves assessing the recovery of the analyte from the matrix to ensure the method is efficient and reproducible.

Method Validation Parameters for Research Applications

For an analytical method to be considered reliable for research applications, it must be rigorously validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH). nih.gov Validation ensures that the method is suitable for its intended purpose. The key parameters for the analysis of Abacavir and its metabolites, including the 5'-β-D-Glucuronide, are selectivity, sensitivity, accuracy, precision, and robustness. nih.govphcogres.comnih.gov

Selectivity/Specificity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as the parent drug, other metabolites, or endogenous matrix components. Chromatographic methods like HPLC are highly selective, achieving separation based on the physicochemical properties of the analytes. wisdomlib.org

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. For an RP-HPLC method developed for Abacavir, the LOD and LOQ were reported to be 0.1321 μg/mL and 0.4082 μg/mL, respectively. researchgate.net

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. The percentage of the analyte recovered is calculated. For HPLC methods analyzing Abacavir, accuracy has been reported with mean recovery values between 99% and 101%. nih.govnih.gov A study quantifying Abacavir and its metabolites in urine demonstrated accuracy to be within 3% for the glucuronide metabolite. nih.gov

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Intra-day precision (Repeatability): Assesses variability within the same day.

Inter-day precision (Intermediate Precision): Assesses variability on different days. For validated HPLC methods for Abacavir, the %RSD is generally required to be less than 2%. nih.govnih.gov One study reported intra-day and inter-day precision for a UV spectroscopic method with %RSD values of 1.4% and 0.23%, respectively. japsonline.com For the HPLC analysis of the glucuronide metabolite in urine, precision was demonstrated to be <8% (%CV). nih.gov

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. nih.govphcogres.com For HPLC methods, these variations can include changes in mobile phase composition, pH, flow rate, and column temperature. phcogres.comwisdomlib.orgthermofisher.com The results should show minimal variability in parameters like analyte retention time and peak shape when these small changes are introduced. nih.govphcogres.com

The table below summarizes validation parameters from various studies on Abacavir and its metabolites, which are indicative of the performance expected for methods analyzing Abacavir 5'-β-D-Glucuronide.

Validation Parameter Methodology Matrix/Sample Finding Reference
Accuracy HPLCUrineWithin 3% for Abacavir glucuronide metabolite nih.gov
HPLCTablet FormulationMean % Recovery: 99% - 101% nih.govnih.gov
UV SpectroscopyBulk Drug99.94% - 100.2% japsonline.com
Precision (%RSD/%CV) HPLCUrine< 8% (%CV) for Abacavir glucuronide metabolite nih.gov
HPLCTablet Formulation< 2% nih.govnih.gov
UV SpectroscopyBulk DrugIntra-day: 1.4%, Inter-day: 0.23% japsonline.com
Sensitivity (LOQ) RP-HPLCTablet Dosage Form0.4082 µg/mL researchgate.net
Robustness HPLCTablet FormulationMethod remains unaffected by minor changes in flow rate and mobile phase composition. nih.govphcogres.com

Synthetic Chemistry and Isotopic Labeling for Research Applications

Chemical Synthesis and Derivatization of Abacavir (B1662851) 5'-β-D-Glucuronide Sodium Salt for Reference Standards

Abacavir 5'-β-D-Glucuronide is the major metabolite of abacavir, formed in the liver through glucuronidation by uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes. labmix24.comnih.govclinpgx.org The synthesis of an authentic reference standard of its sodium salt is crucial for analytical method development, validation, and quality control applications. axios-research.com

The synthesis of this metabolite standard typically involves the chemical or enzymatic conjugation of a protected glucuronic acid derivative with abacavir. A common synthetic route starts with abacavir and a protected glucuronic acid donor, such as a methyl ester acetyl-protected glucuronate. The coupling reaction forms the β-glucuronide linkage at the 5'-hydroxyl group of abacavir. Subsequent deprotection steps remove the acetyl and ester groups to yield the free acid form of the glucuronide. sussex-research.com Finally, treatment with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, affords the target Abacavir 5'-β-D-Glucuronide Sodium Salt. axios-research.comlgcstandards.com Several chemical suppliers offer the metabolite for research purposes, often via custom synthesis. htsbiopharma.com The availability of this reference standard is essential for accurately quantifying the metabolite in biological matrices like plasma and urine. researchgate.net

Isotopic Labeling Strategies for Metabolic Tracing and Quantitative Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of drugs and to create ideal internal standards for quantitative mass spectrometry. immune-system-research.comnih.govnih.gov By replacing certain atoms with their heavier, stable isotopes, the labeled compound becomes distinguishable by mass from its endogenous or unlabeled counterparts, without altering its chemical properties. immune-system-research.com

Deuterium (B1214612) (²H or D) labeling is a common strategy for synthesizing internal standards for liquid chromatography-mass spectrometry (LC-MS) analysis. medchemexpress.com Deuterated analogs of a drug or metabolite are ideal internal standards because they co-elute chromatographically with the analyte but are differentiated by their higher mass. An isotopically labeled version, Abacavir-d4, is commercially available and has been used as an internal standard in quantitative antiviral drug assays. mdpi.comvivanls.com The deuterium atoms are typically incorporated into positions on the molecule that are not susceptible to metabolic or chemical exchange, ensuring the stability of the label throughout sample preparation and analysis. While direct synthesis of Deuterium-labeled Abacavir 5'-β-D-Glucuronide is less common, it can be prepared from labeled abacavir (e.g., Abacavir-d4) through glucuronidation.

Carbon-13 (¹³C) is a stable isotope used extensively in metabolic flux analysis to track the transformation of a drug into its various metabolites. nih.govmedchemexpress.commdpi.com A pivotal mass balance study investigating the metabolism of abacavir utilized a carbon-14 (B1195169) (¹⁴C) label, a radioactive isotope of carbon. clinpgx.org In that study, a single oral dose of [¹⁴C]abacavir was administered to human subjects, allowing researchers to trace the radioactivity and determine the drug's metabolic profile and routes of elimination. clinpgx.org The study found that the 5'-glucuronide and a 5'-carboxylate metabolite were the two major metabolites, together accounting for 66% of the dose recovered in urine. clinpgx.org

The principles of using ¹⁴C for metabolic tracing are directly applicable to stable isotope ¹³C studies. immune-system-research.com By introducing ¹³C-labeled abacavir into an in vitro or in vivo system, researchers can use mass spectrometry to follow the incorporation of the ¹³C atoms into downstream metabolites like the glucuronide, providing quantitative data on the rates of metabolic pathways. immune-system-research.comnih.gov

Nitrogen-15 (¹⁵N) is another stable isotope that can be incorporated into molecules to study metabolic pathways, particularly those involving nitrogen-containing compounds like the purine (B94841) core of abacavir. nih.gov By synthesizing abacavir with ¹⁵N atoms in its purine ring, researchers can trace the metabolic fate of this specific part of the molecule. This can be particularly useful for distinguishing between metabolites that retain the purine structure and those that may result from its degradation. The use of compounds labeled with multiple isotopes, such as both ¹³C and ¹⁵N, can provide even more detailed insights into complex metabolic networks. targetmol.com While specific examples of ¹⁵N-labeled Abacavir 5'-β-D-Glucuronide are not prominent in the literature, the methodology is a standard tool in metabolomics research. nih.gov

Table 1: Examples of Isotopically Labeled Abacavir Analogs and Their Applications

Labeled Compound Isotope Type Primary Application Reference(s)
Abacavir-d4 Deuterium (²H) Stable Internal standard for quantitative LC-MS analysis mdpi.comvivanls.com
[¹⁴C]Abacavir Carbon-14 (¹⁴C) Radioactive Metabolic tracing and mass balance studies clinpgx.org
Abacavir-¹³C Carbon-13 (¹³C) Stable Metabolic flux analysis immune-system-research.comnih.govmedchemexpress.com
Abacavir-¹⁵N Nitrogen-15 (¹⁵N) Stable Metabolic pathway tracing of nitrogen-containing moieties nih.govtargetmol.com

Purification and Rigorous Characterization of Synthetic and Labeled Metabolite Standards

Following the synthesis of this compound or its isotopically labeled variants, rigorous purification and characterization are mandatory to confirm identity, purity, and concentration. These steps ensure the standard is suitable for its intended analytical purpose. axios-research.com

Purification: High-Performance Liquid Chromatography (HPLC) is the primary technique used to purify the synthesized metabolite from starting materials, reagents, and byproducts. By selecting appropriate column chemistry (e.g., reversed-phase C18) and mobile phase conditions, the target compound can be isolated with high purity, often exceeding 95%. sussex-research.com

Characterization: A panel of analytical techniques is employed to confirm the structure and purity of the final product.

Mass Spectrometry (MS): Provides the molecular weight of the compound and, through tandem MS (MS/MS), its structural fragmentation pattern. For Abacavir 5'-β-D-Glucuronide (free acid form, C₂₀H₂₆N₆O₇, molecular weight 462.46), mass spectrometry confirms the addition of the glucuronic acid moiety (176 Da) to abacavir (286.33 Da). htsbiopharma.comnih.gov LC-MS/MS methods for abacavir itself monitor specific parent → product ion transitions (e.g., m/z 287.2 → 191.2) for quantification, and similar specific transitions would be established for the glucuronide metabolite. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the complete chemical structure, confirming the site of glucuronidation at the 5'-position and verifying the stereochemistry of the β-linkage.

Certificate of Analysis (CoA): Reputable suppliers provide a comprehensive CoA with the reference standard, which includes data on its identity, purity (typically determined by HPLC), and concentration, along with the results from MS and NMR characterization. vivanls.com

This thorough process of synthesis, purification, and characterization ensures the production of a high-quality reference standard, which is fundamental for reliable bioanalytical and metabolic research.

In Vitro and in Vivo Research Models for Metabolite Investigations

Cell Culture Models for Enzymatic and Transport Studies

Cell-based models provide a controlled environment to investigate specific aspects of drug metabolism and transport, isolating cellular processes from the systemic complexity of a whole organism.

The liver is the principal site of Abacavir (B1662851) metabolism, where it is converted to Abacavir 5'-β-D-Glucuronide by uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes. nih.govclinpgx.orgnih.gov Consequently, liver-derived cell culture models are the most pertinent for studying the formation of this metabolite.

Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro metabolism studies, PHHs most accurately reflect in vivo liver function. They are used to determine the rate of glucuronide formation and to identify the specific UGT isoforms involved. Advanced culture techniques, such as 3D spheroids or specialized monolayer cultures, can maintain hepatocyte viability and metabolic activity for extended periods, allowing for more comprehensive studies. capes.gov.br

Animal Hepatocytes: Hepatocytes from preclinical species such as rats and monkeys are used in early-stage research to understand interspecies differences in Abacavir metabolism. nih.gov These models help to establish the metabolic profile of Abacavir, including the relative production of the glucuronide versus the carboxylate metabolite, which informs the selection of appropriate animal models for further pharmacokinetic studies. nih.govresearchgate.net

HepaRG Cells: This human-derived cell line is a viable alternative to PHHs. HepaRG cells are progenitor cells that can be differentiated into hepatocyte-like cells, expressing a wide range of metabolic enzymes, including UGTs. They offer the advantage of being a renewable resource with less batch-to-batch variability compared to PHHs.

Table 1: Application of Hepatocyte Models in Abacavir Glucuronidation Studies

Model Type Organism Key Application for Abacavir 5'-β-D-Glucuronide Research
Primary Hepatocytes (PHH) Human Gold standard for quantifying the rate of glucuronidation and identifying responsible UGT enzymes. clinpgx.orgnih.gov
Primary Hepatocytes Rat, Monkey Evaluating interspecies differences in metabolic pathways and informing preclinical model selection. nih.govnih.gov
HepaRG Cell Line Human Renewable model for studying UGT enzyme activity and induction relevant to glucuronide formation.

To investigate enzymatic mechanisms at a finer level, cells can be broken down into their subcellular components. accegen.com This approach is crucial for isolating the specific enzymes responsible for Abacavir's metabolic pathways.

Liver Microsomes: These are vesicle-like artifacts derived from the endoplasmic reticulum, created during the homogenization of cells. Since UGT enzymes are primarily located in the endoplasmic reticulum, liver microsomes are the key in vitro system used to study the kinetics of Abacavir 5'-β-D-Glucuronide formation. researchgate.netnih.gov Experiments with human liver microsomes can determine kinetic parameters like K_m and V_max for the glucuronidation reaction and screen for potential drug-drug interactions that might inhibit the process. nih.govresearchgate.net

Table 2: Use of Subcellular Fractions in Abacavir Metabolism Research

Subcellular Fraction Primary Location of Key Abacavir Metabolic Reaction Studied
Liver Microsomes Endoplasmic Reticulum Formation of Abacavir 5'-β-D-Glucuronide via UGT enzymes. nih.govresearchgate.net
Liver Cytosol Cytoplasm Formation of the 5'-carboxylate metabolite via alcohol dehydrogenase (ADH). nih.govresearchgate.net

Once formed, Abacavir 5'-β-D-Glucuronide is predominantly eliminated from the body via the kidneys. clinpgx.orgnih.gov Therefore, cell lines modeling the kidney and intestine are used to study the transport proteins involved in its excretion and disposition.

Renal Cell Lines: Models such as Madin-Darby Canine Kidney (MDCK) cells, often transfected to express specific human transporters (e.g., OCT2, MATEs), are used to investigate the mechanisms of active tubular secretion. asm.org These studies are critical for understanding how the glucuronide metabolite is transported from the blood into the urine, a key step in its elimination.

Genetically Engineered Cell Lines and Animal Models (e.g., UGT knockout/overexpression models)

To definitively identify the specific UGT enzymes responsible for producing Abacavir 5'-β-D-Glucuronide, researchers employ genetically engineered models. These tools allow for the precise investigation of a single enzyme's contribution to the metabolic pathway.

Overexpression Systems: Cell lines (e.g., HEK293 or baculovirus-infected insect cells) can be engineered to express a single, specific human UGT isoform, such as UGT1A1 or UGT2B7. nih.govnih.gov By incubating Abacavir with a panel of these recombinant enzymes, researchers can directly measure which isoforms are capable of forming the glucuronide metabolite and compare their efficiencies. For example, studies on other antiretrovirals have used this method to pinpoint UGT2B7 as a key enzyme in their glucuronidation. nih.govresearchgate.net

Knockout Models: The use of gene-editing technologies like CRISPR-Cas9 allows for the creation of cell lines or animal models that lack a specific UGT enzyme (knockout). If a UGT knockout model fails to produce Abacavir 5'-β-D-Glucuronide or shows a dramatically reduced rate of formation compared to the wild-type model, it provides strong evidence for that enzyme's role in vivo. While specific UGT knockout studies for Abacavir are not detailed in the provided results, this methodology is a cornerstone of modern drug metabolism research. nih.gov

Comparative Animal Models for Pre-clinical Pharmacokinetic and Metabolic Research (e.g., mice, monkeys, rats, dogs)

Before a drug is tested in humans, its pharmacokinetic and metabolic profile is extensively studied in various animal species. These in vivo models are essential for understanding how Abacavir and its glucuronide metabolite behave in a complex biological system, providing data on absorption, distribution, metabolism, and excretion (ADME).

Rats and Mice: Rodent models are commonly used in early preclinical development for dose-ranging and toxicity studies. nih.govmdpi.com They help establish the initial pharmacokinetic parameters and confirm the major metabolic pathways identified in vitro.

Monkeys: Non-human primates, such as cynomolgus or rhesus monkeys, often have metabolic pathways that are more similar to humans than those of rodents. Preclinical studies in monkeys showed that Abacavir is primarily metabolized to its 5'-glucuronide and 5'-carboxylate forms, a profile consistent with later human findings. nih.gov This makes them a valuable model for predicting human pharmacokinetics and metabolite profiles.

Data from these animal models are crucial for building pharmacokinetic models that can be scaled to predict human drug exposure. nih.govfrontiersin.org A mass balance study in humans ultimately confirmed that the metabolite profiles observed in preclinical animal studies were consistent, with the 5'-glucuronide accounting for approximately 36% of the administered dose excreted in urine. nih.govclinpgx.orgnih.gov

Table 3: Selected Pharmacokinetic Parameters of Abacavir in Humans

Parameter Value Reference
Bioavailability ~83% nih.gov
Volume of Distribution (IV) 0.86 ± 0.15 L/kg nih.gov
Plasma Protein Binding ~50% nih.gov
Elimination Half-life 1.54 ± 0.63 hours nih.gov
Apparent Oral Clearance (15kg child) 16.3 L/h frontiersin.org
Primary Route of Elimination Hepatic Metabolism nih.govclinpgx.org
% of Dose as Glucuronide in Urine ~36% clinpgx.orgnih.gov
% of Dose as Carboxylate in Urine ~30% clinpgx.orgnih.gov
% of Dose Unchanged in Urine <2% clinpgx.org

Research on Metabolite Mediated Interactions and Metabolic Cross Talk

Investigation of Abacavir (B1662851) 5'-β-D-Glucuronide Sodium Salt as an Inhibitor or Inducer of Drug-Metabolizing Enzymes (in vitro/animal models)

The potential for Abacavir 5'-β-D-Glucuronide to act as an inhibitor or inducer of drug-metabolizing enzymes has not been a primary focus of research, as it is considered a pharmacologically inactive metabolite. nih.govdrugbank.com Instead, in vitro studies have centered on the parent drug, abacavir, to assess its interaction with key enzyme systems, particularly the cytochrome P450 (CYP) family.

Abacavir itself is not significantly metabolized by CYP enzymes. nih.govwho.int Consequently, the likelihood of clinically significant interactions with drugs that are metabolized by this system is low. nih.govnih.gov In vitro investigations have revealed that abacavir has a limited potential to inhibit CYP3A4 and CYP1A1. who.intdrugs.com Conversely, studies have shown it does not inhibit CYP2C9 or CYP2D6 enzymes. who.intdrugs.com At clinically relevant concentrations, abacavir is considered unlikely to inhibit CYP enzymes. clinpgx.orgnih.gov There is also no evidence to suggest that abacavir induces the CYP enzyme system. who.int Given that Abacavir 5'-β-D-Glucuronide is a downstream, inactive product of a separate metabolic pathway (glucuronidation), it is not expected to have a significant role as an inhibitor or inducer of drug-metabolizing enzymes.

EnzymeInteraction with Abacavir (Parent Drug)Reference
CYP1A1Potential for inhibition shown in vitro who.intdrugs.com
CYP2C9No inhibition observed in vitro who.intdrugs.com
CYP2D6No inhibition observed in vitro who.intdrugs.com
CYP3A4Limited potential for inhibition shown in vitro who.intdrugs.com

Competition for Transport Proteins in Research Models

The movement of abacavir across cell membranes is mediated by various transport proteins. Research has identified that cytosolic levels of the parent drug, abacavir, are influenced by the activity of organic cation transporters such as SLC22A1, SLC22A2, and SLC22A3, which facilitate its entry into cells. reactome.org Conversely, ATP-dependent efflux transporters, including ABCB1 (P-glycoprotein, P-gp) and ABCG2 (breast cancer resistance protein, BCRP), are involved in its removal from cells. reactome.org Additionally, abacavir has been shown to inhibit the multidrug and toxin extrusion transporter, MATE1. who.int

There is a lack of specific research in the available literature detailing the interaction of Abacavir 5'-β-D-Glucuronide with these transport proteins. As glucuronidation is a Phase II metabolic process that typically increases the water solubility of compounds to facilitate their excretion, it is plausible that the glucuronide metabolite may interact with different transporters than the parent drug, particularly those involved in the excretion of conjugated compounds. However, specific studies on competition for transport proteins by Abacavir 5'-β-D-Glucuronide are not detailed.

Transport ProteinRole in Abacavir (Parent Drug) TransportReference
SLC22A1 (OCT1)Facilitates cellular influx reactome.org
SLC22A2 (OCT2)Facilitates cellular influx reactome.org
SLC22A3 (OCT3)Facilitates cellular influx reactome.org
ABCB1 (P-gp)Mediates cellular efflux reactome.org
ABCG2 (BCRP)Mediates cellular efflux reactome.org
MATE1Inhibited by abacavir who.int

Impact of Metabolite Formation on Endogenous Metabolic Pathways (Research Context)

The formation of Abacavir 5'-β-D-Glucuronide is an example of a xenobiotic compound entering a major endogenous metabolic pathway. Glucuronidation, catalyzed by UGT enzymes, is a critical Phase II biotransformation process used by the body to conjugate a wide range of endogenous substances (e.g., bilirubin, steroid hormones) and xenobiotics with glucuronic acid, rendering them more water-soluble and readily excretable. nih.govresearchgate.net

Assessment of Metabolic Cross-Talk with Other Xenobiotics in Co-Administration Studies (Pre-clinical focus)

Pre-clinical and clinical research has identified a significant metabolic cross-talk between abacavir and ethanol. nih.govresearchgate.net This interaction occurs because both substances are metabolized by alcohol dehydrogenase (ADH). nih.govresearchgate.net

In a study involving co-administration, ethanol was found to competitively inhibit the ADH-mediated metabolism of abacavir into its 5'-carboxylic acid metabolite. nih.govresearchgate.net This competition resulted in a notable alteration of abacavir's pharmacokinetic profile. The key findings from a study in human subjects were:

The area under the concentration-time curve (AUC) for abacavir increased by approximately 41%. nih.govresearchgate.net

The elimination half-life of abacavir increased by about 26%. nih.govresearchgate.net

While the amount of abacavir metabolized via ADH decreased, there was a corresponding shift in the metabolic pathway, altering the urinary recovery of its metabolites. researchgate.net

This interaction demonstrates clear metabolic cross-talk, where a co-administered xenobiotic (ethanol) directly impacts the metabolic fate of abacavir. By impeding one major pathway (oxidation via ADH), the metabolic load is shifted, potentially increasing the proportion of the drug that is metabolized via the alternative pathway: glucuronidation by UGT enzymes to form Abacavir 5'-β-D-Glucuronide. researchgate.net Abacavir co-administration, however, did not alter the pharmacokinetic parameters of ethanol. nih.govresearchgate.net

Emerging Research Avenues and Future Directions

Systems Biology and Omics Integration in Metabolite Research

The advent of "omics" technologies offers a powerful lens through which to re-examine the metabolic journey of abacavir (B1662851) and its glucuronide metabolite. A systems biology approach, which integrates data from genomics, proteomics, and metabolomics, can provide a holistic view of the factors influencing the formation and fate of Abacavir 5'-β-D-Glucuronide.

Metabolomics: Untargeted metabolomic profiling can identify a comprehensive suite of metabolites in individuals receiving abacavir, potentially uncovering novel or minor metabolic pathways that have been previously overlooked. nih.gov Gas chromatography time-of-flight (GC-TOF) mass spectrometry is a powerful technique that can be employed for this purpose. nih.gov By comparing the metabolomes of different individuals, researchers can identify metabolic signatures associated with variations in abacavir glucuronidation. For instance, studies have successfully used metabolomic profiling to link steroidal metabolites like cortolone (B145581) glucuronide to broader metabolic phenotypes. nih.gov

Proteomics: Quantitative proteomics can be used to characterize the expression levels of various UDP-glucuronosyltransferase (UGT) enzymes in the liver and other tissues. nih.govnih.gov This is crucial as multiple UGT isoforms can contribute to abacavir glucuronidation. By correlating UGT expression profiles with the levels of Abacavir 5'-β-D-Glucuronide, it may be possible to pinpoint the key enzymes responsible for its formation in different individuals. nih.govmdpi.com Furthermore, proteomics can help identify other proteins, such as transporters, that may be involved in the disposition of the glucuronide metabolite. elifesciences.org

The integration of these omics datasets can help construct comprehensive models of abacavir metabolism, moving beyond a simple parent-to-metabolite pathway to a complex network of interactions. This approach has the potential to elucidate the interplay between genetic variations in UGT enzymes, the expression of these enzymes, and the resulting metabolic phenotype. nih.gov

Application of Advanced Computational Modeling and Simulations in Metabolite Research

Computational modeling and simulation are becoming indispensable tools in modern drug discovery and development, offering the potential to predict and understand the metabolic fate of drugs with increasing accuracy. creative-biolabs.comnih.gov

In Silico Metabolism Prediction: Advanced in silico models are being developed to predict the metabolic fate of drug candidates. creative-biolabs.comoup.com These can be broadly categorized into ligand-based and structure-based approaches. creative-biolabs.com For Abacavir 5'-β-D-Glucuronide, these models could be used to predict its potential for further metabolism or interaction with other biological molecules. While current models still face challenges in accuracy, especially for complex metabolic pathways involving multiple enzymes, they represent a promising avenue for future research. nih.gov

Molecular Docking and Simulation: Molecular docking studies can simulate the interaction between abacavir and the active sites of various UGT isoforms. This can help to understand the structural basis for the substrate specificity of these enzymes and why certain isoforms are more efficient at glucuronidating abacavir. Quantum mechanics studies can further refine these models by calculating the reaction barriers for the glucuronidation process.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Population pharmacokinetic (PopPK) models have been used to describe the pharmacokinetics of abacavir. Future models could be expanded to more explicitly incorporate the formation and elimination of Abacavir 5'-β-D-Glucuronide, providing a more mechanistic understanding of the drug's disposition.

The table below summarizes some of the computational tools and their potential applications in the study of Abacavir 5'-β-D-Glucuronide.

Computational ToolApplication in Abacavir 5'-β-D-Glucuronide Research
Metabolism Prediction Software Predict potential further metabolism of the glucuronide metabolite.
Molecular Docking Simulate the binding of abacavir to different UGT enzyme isoforms.
Quantum Mechanics Simulations Calculate the energy barriers for the glucuronidation reaction.
Population PK/PD Models Mechanistically model the formation and elimination of the glucuronide.

Development of Novel Research Tools and Methodologies for Glucuronide Analysis

While high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) remains a gold standard for the analysis of drug metabolites, novel technologies are emerging that promise to provide more sensitive, specific, and real-time analysis of glucuronides like Abacavir 5'-β-D-Glucuronide. f1000research.comnih.gov

Advanced Mass Spectrometry Imaging (MSI): Techniques like MALDI-MS imaging allow for the visualization of the spatial distribution of drugs and their metabolites within tissue sections. nih.govlu.se This could be applied to study the distribution of Abacavir 5'-β-D-Glucuronide in the liver, kidney, and other organs, providing insights into its sites of formation and elimination. nih.gov

Biosensors for Real-Time Monitoring: The development of novel biosensors offers the exciting possibility of real-time, continuous monitoring of drug and metabolite levels in the body. f1000research.commedica-tradefair.comeurekalert.org Aptamer-based biosensors and those based on surface plasmon resonance (SPR) are being explored for therapeutic drug monitoring and could be adapted to detect Abacavir 5'-β-D-Glucuronide. f1000research.comnih.govelsevierpure.com This would provide unprecedented temporal resolution of its pharmacokinetic profile.

Microfluidic "Organ-on-a-Chip" Models: These models, which mimic the function of human organs in a microfluidic device, can be integrated with real-time sensors to study drug metabolism and transport in a more physiologically relevant context. elsevierpure.com

The following table highlights some of these novel analytical methodologies.

MethodologyPotential Application for Glucuronide Analysis
MALDI-MS Imaging Visualize the distribution of Abacavir 5'-β-D-Glucuronide in tissues. nih.govlu.se
Surface Plasmon Resonance (SPR) Biosensors Real-time quantification of the glucuronide in biological fluids. f1000research.comnih.gov
Aptamer-Based Biosensors Continuous in-vivo monitoring of metabolite levels. eurekalert.org
Organ-on-a-Chip with Integrated Sensors Study the formation and transport of the glucuronide in a human-relevant system. elsevierpure.com

Unraveling the Role of Abacavir 5'-β-D-Glucuronide Sodium Salt in Broader Biological Contexts (Non-Clinical)

Traditionally, glucuronidation is viewed as a detoxification pathway that renders compounds inactive and facilitates their excretion. jove.comresearchgate.net However, there is growing recognition that some glucuronide metabolites can possess their own biological activity or contribute to off-target effects. rsc.orgrsc.orgresearchgate.net For example, morphine-6-glucuronide (B1233000) is a well-known active metabolite of morphine. rsc.orgrsc.org

While Abacavir 5'-β-D-Glucuronide is currently considered inactive, its potential for biological activity has not been extensively investigated. Future non-clinical research could explore whether this metabolite interacts with other cellular targets, such as receptors or enzymes. Even if it does not have direct pharmacological activity, it could potentially compete with other molecules for transport proteins, thereby influencing their disposition. nih.gov In vitro studies using various cell lines could be employed to screen for any unforeseen biological effects of Abacavir 5'-β-D-Glucuronide.

Identification of Knowledge Gaps and Prioritization for Future Academic Investigations

Despite decades of research on abacavir, significant knowledge gaps remain, particularly concerning its glucuronide metabolite. Addressing these gaps will be crucial for a more complete understanding of abacavir's pharmacology and for the development of safer and more effective antiretroviral therapies.

Key Knowledge Gaps:

Specific UGT Isoform Contribution: The precise contribution of each human UGT isoform to the formation of Abacavir 5'-β-D-Glucuronide in vivo is not fully elucidated.

Transporter-Mediated Disposition: The specific transporters involved in the efflux of Abacavir 5'-β-D-Glucuronide from hepatocytes and its renal and biliary excretion are not well characterized.

Potential for Biological Activity: The possibility of Abacavir 5'-β-D-Glucuronide possessing its own, as-yet-undiscovered, biological or toxicological activity has not been systematically ruled out.

Inter-individual Variability: The full extent and the underlying mechanisms of inter-individual variability in the production of this metabolite are not completely understood. openaccessjournals.com

Impact on Long-Term Outcomes: The potential contribution of this metabolite to long-term, off-target effects of abacavir therapy, although currently thought to be negligible, warrants further investigation, especially in the context of recent discussions around abacavir and cardiovascular risk. nih.gov

Priorities for Future Academic Investigations:

Comprehensive UGT Phenotyping: Conduct studies using a panel of recombinant human UGTs and human liver microsomes to definitively identify all contributing UGT isoforms and their relative importance.

Transporter Interaction Studies: Utilize in vitro systems, such as membrane vesicle assays and cell lines overexpressing specific transporters, to identify the transporters responsible for the disposition of Abacavir 5'-β-D-Glucuronide.

Broad Biological Screening: Perform high-throughput screening of Abacavir 5'-β-D-Glucuronide against a wide range of biological targets to investigate any potential off-target activity.

Integrated Pharmacogenomic and Metabolomic Studies: Combine genetic analysis of UGTs and transporter genes with detailed metabolomic profiling in patients to build predictive models for abacavir metabolism and response.

Development of Advanced Analytical Probes: Synthesize isotopically labeled standards of Abacavir 5'-β-D-Glucuronide to facilitate more accurate quantification and tracing in complex biological systems. rsc.org

By focusing on these emerging research avenues and addressing these knowledge gaps, the scientific community can move towards a more nuanced and comprehensive understanding of the role of this compound, not just as a metabolic byproduct, but as a molecule with its own story to tell in the complex narrative of drug action and disposition.

Q & A

Advanced Research Question

  • Chromatographic : Use a HILIC (hydrophilic interaction liquid chromatography) column with a mobile phase of acetonitrile/ammonium formate (pH 3.0) to resolve polar isomers .
  • Spectroscopic : Apply tandem MS/MS with collision-induced dissociation (CID) to distinguish glucuronide-specific fragment ions (e.g., m/z 175 for glucuronic acid) from structural analogs .
  • Orthogonal validation : Compare retention times and fragmentation patterns with synthesized deuterated internal standards (e.g., abacavir-d4 glucuronide) .

How does the sodium counterion in this compound influence its solubility and bioanalytical recovery?

Basic Research Question
The sodium salt form enhances aqueous solubility (>10 mg/mL in water at 25°C) compared to the free acid. However, in biological matrices (e.g., plasma):

  • Ion suppression : Sodium adducts ([M+Na]⁺) may cause signal suppression in ESI-MS. Mitigate this by using ammonium acetate in mobile phases to promote [M-H]⁻ ionization .
  • Recovery optimization : Acidify samples (pH 2–3) to protonate the glucuronide, improving extraction efficiency in solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) .

What are the critical parameters for validating Abacavir 5'-β-D-Glucuronide as an impurity standard in pharmaceutical quality control?

Advanced Research Question
Per ICH Q3A/B guidelines:

  • Specificity : Demonstrate baseline separation from abacavir, abacavir carboxylate, and process-related impurities (e.g., residual solvents) using a validated HPLC method with a resolution factor Rs>2.0R_s > 2.0 .
  • Quantification : Establish a linear range of 0.1–120% of the specification limit (typically 0.15% w/w) with an R² ≥ 0.995.
  • Stress testing : Expose the compound to forced degradation (heat, light, pH extremes) and confirm stability-indicating capability .

How can computational modeling predict the regioselectivity of Abacavir glucuronidation by UGT isoforms?

Advanced Research Question

  • Docking simulations : Use molecular docking (e.g., AutoDock Vina) to model abacavir's binding to UGT2B7's active site, focusing on hydrogen bonding with His35 and hydrophobic interactions with Phe118 .
  • MD simulations : Perform 100-ns molecular dynamics simulations to assess conformational stability of the 5'-glucuronide vs. alternative sites (e.g., N6-cyclopropylamine).
  • Validate predictions with mutagenesis studies (e.g., UGT2B7 H35A mutants) to confirm critical residues for regioselectivity .

What role does this compound play in drug-drug interaction (DDI) studies involving UGT inhibitors/inducers?

Advanced Research Question
As a probe substrate for UGT2B7:

  • Inhibition assays : Co-incubate with potent inhibitors (e.g., fluconazole) to calculate IC₅₀ values. Use a KmK_m-shift approach to distinguish competitive vs. non-competitive inhibition .
  • Induction studies : Treat primary hepatocytes with rifampin or phenobarbital for 48h, then measure glucuronide formation rates via LC-MS. Normalize to CYP3A4 activity (e.g., midazolam hydroxylation) to confirm UGT-specific induction .

How do researchers reconcile conflicting data on the nephrotoxic potential of this compound?

Advanced Research Question
Conflicting in vitro/in vivo findings require:

  • Mechanistic studies : Assess glucuronide accumulation in renal proximal tubule cells (e.g., HK-2 cells) using fluorescent probes (e.g., Fluo-3 AM for calcium signaling) to evaluate mitochondrial stress .
  • Species comparison : Contrast glucuronide clearance in rodents (high Mrp2 expression) vs. humans (polymorphic MRP2) using transgenic models .
  • Biomarker correlation : Measure urinary Kim-1/NGAL in preclinical models dosed with abacavir ± UGT inhibitors to isolate glucuronide-specific toxicity .

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